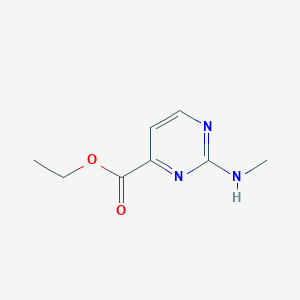

Ethyl 2-(methylamino)pyrimidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(methylamino)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(methylamino)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl ester and a methylamino group. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 168.15 g/mol. The unique structural characteristics contribute to its reactivity and biological activity, making it a valuable compound in pharmacological research.

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes. Common methods include:

- Condensation Reactions : Reaction of ethyl 2-chloro-3-oxobutanoate with methylamine.

- Cyclization : Cyclization of appropriate precursors under acidic or basic conditions.

- Nucleophilic Substitution : Utilizing nucleophilic agents to introduce the methylamino group into the pyrimidine structure.

Biological Activity

This compound exhibits significant biological activities, particularly in the following areas:

1. Inhibition of Transcription Factors

Research indicates that this compound can inhibit transcription factors such as AP-1 and NF-κB, which are critical in regulating gene expression related to inflammation and cancer pathways. In vitro studies have shown that it effectively reduces the transcriptional activation in Jurkat T cells, suggesting its potential as an anti-inflammatory agent .

2. Anticancer Properties

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer models. The mechanism appears to involve the modulation of key signaling pathways associated with tumor growth .

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects by inhibiting the activity of inflammatory mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Receptor Modulation : It modulates receptor activity related to cell signaling pathways, influencing cellular responses to external stimuli.

Case Studies and Research Findings

A selection of studies highlights the compound's efficacy and potential applications:

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential future studies could focus on:

- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific targets.

- Clinical Trials : Assessing the compound's effectiveness in clinical settings for treating inflammatory diseases and cancer.

Properties

IUPAC Name |

ethyl 2-(methylamino)pyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-5-10-8(9-2)11-6/h4-5H,3H2,1-2H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZGPHZJXHUBLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.